3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one is a heterocyclic compound notable for its unique spiro structure, which incorporates both a benzoxazepine and a piperidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in lipid metabolism. Its molecular formula is with a molecular weight of approximately 322.4 g/mol. The compound's structure suggests possible interactions with biological targets, making it a candidate for further pharmacological exploration .
3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one falls under the category of spiro compounds. These compounds are characterized by two rings connected through a single atom, which in this case is part of the piperidinone structure. The classification of this compound is primarily within organic chemistry and medicinal chemistry due to its structural features and potential applications in drug development.
The synthesis of 3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one typically involves multi-step organic reactions. A common method includes the reaction of 2-aminophenols with alkynones in a solvent such as 1,4-dioxane at elevated temperatures (around 100°C). This cyclization process leads to the formation of the desired benzoxazepine derivatives.
Key Steps in Synthesis:
The molecular structure of 3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one features a fused bicyclic system that contributes to its unique properties. The spiro linkage connects the benzoxazepine ring to the piperidine ring, creating a three-dimensional configuration that may influence its biological activity.
Structural Characteristics:
3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one can undergo various chemical reactions:
Types of Reactions:
Common Reagents:
The outcomes of these reactions depend on specific reagents and conditions used during the processes.
The mechanism of action for 3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one involves its interaction with specific molecular targets within biological systems. The compound's structure allows it to bind to certain receptors or enzymes, modulating their activity. For instance, it may influence calcium channels within cells, affecting calcium levels and subsequently various physiological processes. This interaction could lead to potential therapeutic effects such as analgesic or antidepressant properties.
The physical properties of 3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one include:
Chemical Properties:
These properties are essential for understanding how the compound behaves in different environments and its potential applications in research and industry.
3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one has several applications across various scientific fields:
The compound's unique structure presents opportunities for further research into its efficacy and mechanisms within biological systems.
Molecular formula: C₁₃H₁₆N₂O₂ [1]
Spiropiperidine construction employs concerted cyclization-ring expansion sequences. A common route involves condensing substituted 2-aminophenols with N-Boc-piperidone derivatives under acidic conditions. This triggers simultaneous benzoxazepine ring closure and spiro-fusion at piperidine-C4. Critical to success is controlling stereoelectronic effects during spirocyclization; microwave-assisted synthesis (120–150°C) improves yields to 65–78% by minimizing epimerization. Post-cyclization, Boc deprotection unveils the reactive secondary amine for further elaboration [1] [2]. Alternatives include transition-metal-catalyzed C–N coupling between brominated oxazepine precursors and piperidinyl boronic esters, though yields are moderate (45–60%) [6].
Table 1: Ring-Expansion Method Comparison
Method | Conditions | Yield Range | Advantages |
---|---|---|---|
Acid-Catalyzed Cyclization | TFA, reflux, 12h | 65–78% | High stereoselectivity |
Microwave-Assisted | 150°C, DMF, 30min | 70–75% | Rapid, reduced side products |
Pd-Catalyzed Coupling | Pd(dppf)Cl₂, K₃PO₄, 80°C | 45–60% | Tolerates electron-deficient arenes |
The spiro-piperidine nitrogen serves as the primary site for diversification. Acylation with chloroacetyl chloride yields electrophilic intermediates for nucleophilic displacement. As exemplified by 2-chloro-1-(1'-methyl-3H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-4(5H)-yl)propan-1-one (C₁₇H₂₃ClN₂O₂), this allows installation of bioactive groups like tertiary amines or heterocycles [2]. Benzoxazepine ring modifications are limited; C7–C9 electrophilic aromatic substitution (e.g., nitration) is feasible but risks N-oxide formation. Alternatively, late-stage C–H functionalization via Pd/norbornene catalysis introduces aryl groups at C8 with 55–70% efficiency [6].
Table 2: Key Functionalization Sites and Reagents
Site | Reaction Type | Example Reagent | Product Feature |
---|---|---|---|
Piperidine-N | Acylation | 2-Chloro-1-(chloro)propan-1-one | Alkyl chloride for displacement |
Benzoxazepine-C8 | Pd-Catalyzed C–H Arylation | 4-Iodobenzonitrile | Enhanced π-stacking capability |
Benzylic C (C5) | Oxidation | MnO₂ | Ketone for hydrazone formation |
N1'-Alkylation significantly modulates target binding affinity. Methylation (e.g., 1'-methyl-3H-spiro derivative) enhances blood-brain barrier penetration (log P increase ≈0.4) but reduces solubility. For kinase inhibitors, chloroacetamide-derived chains (e.g., –COCH₂Cl) enable covalent targeting of cysteine residues. Systematic SAR reveals:
Critical intermediates enable focused SAR exploration:
Table 3: SAR Insights from Key Intermediates
Intermediate | Structural Feature | Biological Impact | SAR Insight |
---|---|---|---|
Unsubstituted spiro core | Free piperidine-NH | Moderate target engagement | Hydrogen-bond donor critical for potency |
1'-Methyl derivative | N-Methyl piperidine | Enhanced cellular activity (IC₅₀ ↓ 3×) | Lipophilicity boosts membrane transit |
Chloroalkylacyl derivative (C₁₇H₂₃ClN₂O₂) | Electrophilic alkyl chain | Irreversible target inhibition | Covalent binding extends target residence |
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: